Pramipexole-d5

Description

Properties

Molecular Formula |

C10H17N3S |

|---|---|

Molecular Weight |

216.36 g/mol |

IUPAC Name |

(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2 |

InChI Key |

FASDKYOPVNHBLU-MCRFZBIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Pramipexole-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pramipexole-d5, an isotopic-labeled analog of the non-ergot dopamine agonist, Pramipexole. Utilized as an internal standard in pharmacokinetic and metabolic studies, this compound is crucial for the accurate quantification of Pramipexole in biological matrices. This document outlines the synthetic route, purification methods, and detailed analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of the chiral intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, using a deuterated propylating agent. This method ensures the specific incorporation of five deuterium atoms onto the propyl side chain of the Pramipexole molecule.

Synthetic Scheme

The overall synthetic strategy can be visualized as a two-step process starting from commercially available materials to yield the key intermediate, followed by the introduction of the deuterated alkyl chain.

The Role of Pramipexole-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Pramipexole-d5 as an internal standard in the quantitative bioanalysis of pramipexole. By leveraging the principles of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound ensures the accuracy and reliability of pharmacokinetic and metabolic studies.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

This compound is a deuterated analog of pramipexole, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution is the cornerstone of its function as an ideal internal standard for mass spectrometry-based quantification. The "mechanism of action" as an internal standard is not pharmacological but physicochemical. It is designed to mimic the analyte of interest, pramipexole, throughout the analytical process, thereby compensating for variability.

The key attributes of this compound as an internal standard are:

-

Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule. Consequently, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as pramipexole.[1]

-

Mass Differentiation: Despite its chemical similarity, this compound has a distinct mass-to-charge ratio (m/z) from pramipexole due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to differentiate and independently measure the analyte and the internal standard.

-

Correction for Variability: By adding a known concentration of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation (e.g., extraction, evaporation) or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for these variations and ensuring high precision and accuracy.

Bioanalytical Method Validation with Pramipexole-d3

While comprehensive public data on this compound is limited, a study by Xiong et al. (2015) details the use of a closely related analog, Pramipexole-d3, in a validated LC-MS/MS method for the quantification of pramipexole in mouse plasma and tissues. The principles and expected performance are directly translatable to this compound. The following tables illustrate the typical validation parameters for such an assay.

Table 1: Linearity and Range

| Parameter | Value |

| Linearity Range | 0.05 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Calibration Curve Model | Linear, weighted (1/x²) |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |

| Lower Limit of Quantitation (LLOQ) | 0.05 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 0.15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Low QC (0.15 ng/mL) | Medium QC (10 ng/mL) | High QC (80 ng/mL) |

| Pramipexole | |||

| Mean Extraction Recovery (%) | ~85% | ~85% | ~85% |

| Matrix Effect (%) | 95% - 105% | 95% - 105% | 95% - 105% |

| Pramipexole-d3 | |||

| Mean Extraction Recovery (%) | ~85% | ~85% | ~85% |

| Matrix Effect (%) | 95% - 105% | 95% - 105% | 95% - 105% |

Experimental Protocols

The following is a representative experimental protocol for the quantification of pramipexole in a biological matrix using a deuterated internal standard, based on the methodology described by Xiong et al. (2015).

1. Sample Preparation

-

Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of Pramipexole-d3 internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pramipexole: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

Visualizations

Pramipexole Signaling Pathway

Pramipexole is a dopamine agonist with high affinity for the D2 and D3 dopamine receptors. Its therapeutic effects in conditions like Parkinson's disease are attributed to the stimulation of these receptors in the brain, which modulates downstream signaling cascades.

Caption: Pramipexole's agonism of D2/D3 receptors inhibits adenylyl cyclase.

Experimental Workflow for Bioanalysis

The quantitative analysis of pramipexole in biological samples using this compound as an internal standard follows a structured workflow from sample collection to data analysis.

Caption: Workflow for pramipexole quantification using a deuterated internal standard.

References

An In-Depth Technical Guide to Deuterium Labeling Positions and Stability in Pramipexole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Pramipexole-d5, its implications for stability, and the experimental protocols relevant to its assessment. Pramipexole, a non-ergot dopamine agonist, is primarily used in the treatment of Parkinson's disease and restless legs syndrome. The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic studies and bioanalytical method development, primarily as an internal standard.

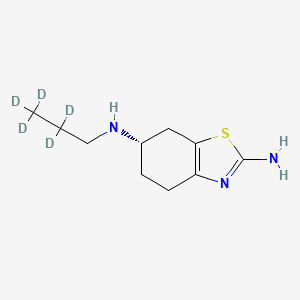

Deuterium Labeling Positions in this compound

The deuterium atoms in this compound are strategically positioned on the N-propyl group. The IUPAC name for this compound is (6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This nomenclature definitively places the five deuterium atoms on the propyl chain attached to the nitrogen at the 6-position of the tetrahydrobenzothiazole ring system.

Caption: Chemical structure of this compound with deuterium labeling on the N-propyl group.

Stability of Pramipexole and the Implications of Deuteration

While specific stability data for this compound is not extensively available in peer-reviewed literature, the stability profile of the parent compound, Pramipexole, has been well-documented. Understanding the stability of Pramipexole provides a foundational basis for predicting the behavior of its deuterated analog.

Inherent Stability of Pramipexole

Forced degradation studies on Pramipexole have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies reveal that Pramipexole is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][2]

| Stress Condition | Observations for Pramipexole | Potential Implication for this compound |

| Acidic Hydrolysis | Significant degradation observed.[1][2] | The core benzothiazole ring system is the likely site of degradation, suggesting this compound would exhibit similar instability. |

| Basic Hydrolysis | Significant degradation observed.[1][2] | Similar to acidic conditions, the core structure is likely affected, implying comparable stability for this compound. |

| Oxidative Stress | Significant degradation observed.[1] | The sites of oxidation are likely on the electron-rich aromatic and amino groups, suggesting this compound would have a similar susceptibility. |

| Photolytic Degradation | Significant degradation observed.[1][2] | The chromophoric benzothiazole ring is the likely site of photodegradation, indicating a similar profile for this compound. |

| Thermal Stress | Relatively stable. | This compound is expected to exhibit similar thermal stability. |

The Kinetic Isotope Effect and Metabolic Stability

Deuterium labeling can significantly alter the metabolic fate of a drug through the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a deuterium atom is substituted at that position.

Pramipexole itself undergoes minimal metabolism in humans, with over 90% of the dose excreted unchanged in the urine. The minor metabolic pathways that do exist have not been fully elucidated but are thought to involve the N-propyl group. Therefore, the deuterium labeling on the N-propyl group of this compound could potentially reduce its already minor metabolism, further enhancing its stability in biological systems. This makes it an excellent internal standard for pharmacokinetic studies as it is less likely to be metabolized to interfering species.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following are detailed methodologies for key stability-indicating assays.

Forced Degradation Studies

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix the stock solution with 1N HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 80°C). Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with 1N NaOH and reflux for a specified period at a controlled temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%, 30%) at room temperature for a specified period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or sunlight for a defined duration.

-

Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C) for a specified period.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS/MS method to separate and quantify the parent drug and any degradation products.

Caption: Workflow for forced degradation studies of this compound.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Methodology:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Caption: Experimental workflow for human liver microsomal stability assay.

Assessment of Deuterium Exchange (Back-Exchange)

Objective: To evaluate the stability of the deuterium labels on this compound under physiological and analytical conditions.

Methodology:

-

Incubation in Biological Matrices: Incubate this compound in blank plasma and urine at 37°C for an extended period (e.g., 24 hours).

-

Incubation in Analytical Solvents: Incubate this compound in the mobile phases and reconstitution solvents used for LC-MS/MS analysis at various pH values (e.g., acidic, neutral, basic) and temperatures.

-

Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to monitor any change in the isotopic distribution of this compound. A shift in the mass-to-charge ratio (m/z) would indicate the loss of deuterium atoms.

-

Data Analysis: Compare the isotopic pattern of the incubated samples to that of a freshly prepared standard of this compound to quantify any deuterium loss.

Conclusion

This compound is specifically labeled with five deuterium atoms on its N-propyl group. While direct experimental data on the stability of this compound is limited, the known stability profile of the parent compound, Pramipexole, suggests that the deuterated version will likely exhibit similar degradation patterns under hydrolytic, oxidative, and photolytic stress. The strategic placement of deuterium on the N-propyl group may confer enhanced metabolic stability due to the kinetic isotope effect, making this compound an ideal internal standard for bioanalytical applications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive stability assessment of this compound, which is crucial for its reliable use in research and drug development.

References

- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Maze: A Technical Guide to Isotopic Purity Requirements for Pramipexole-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. Pramipexole-d5, the deuterated analog of the dopamine agonist Pramipexole, serves as a critical internal standard in pharmacokinetic and metabolic studies. However, its utility is intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a framework for its assessment and implementation in regulated bioanalysis.

The Critical Role of Isotopic Purity in Bioanalysis

A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry because it shares near-identical physicochemical properties with the analyte, co-eluting chromatographically and experiencing similar ionization efficiency and matrix effects. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0) within the deuterated standard, can significantly compromise assay performance.

The primary consequence of d0 impurity is the introduction of a positive bias in the measurement of the analyte, especially at the lower limit of quantitation (LLOQ). This occurs because the mass spectrometer cannot distinguish between the naturally present analyte and the d0 impurity from the internal standard, leading to an artificially inflated analyte signal. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), emphasize the necessity of using internal standards with high isotopic purity to ensure the integrity of bioanalytical data.[1][2][3]

Quantitative Acceptance Criteria for Isotopic Impurities

The FDA's guidance on bioanalytical method validation provides a clear directive regarding the acceptable level of interference from an internal standard. The core requirement is that the contribution of the internal standard to the analyte signal at the LLOQ must be minimal. Specifically, the response of any interfering components in a blank sample (a sample of the biological matrix without the analyte or internal standard) should not be more than 20% of the response of the analyte at the LLOQ, and the interference from the internal standard should not be more than 5% of the internal standard's own response in the LLOQ sample.[3]

This underscores the importance of assessing the isotopic composition of this compound before its use in a validated assay.

Representative Isotopic Purity Data for this compound

While the exact isotopic distribution can vary between synthetic batches and suppliers, a high-quality this compound standard should exhibit a high percentage of the desired d5 isotopologue and minimal contribution from the d0 species. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific isotopic purity data.

Below is a table summarizing a representative isotopic distribution for a high-purity this compound standard.

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled Pramipexole) | < 0.1% |

| d1 | < 0.5% |

| d2 | < 1.0% |

| d3 | < 2.0% |

| d4 | ~ 5.0% |

| d5 (this compound) | > 98% |

Note: This table is for illustrative purposes. Actual values must be obtained from the supplier's Certificate of Analysis.

Experimental Protocol for Isotopic Purity Assessment

The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). This technique allows for the separation of the different isotopologues based on their precise mass-to-charge ratios.

Materials and Instrumentation

-

This compound reference standard

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)

-

Appropriate LC column for the separation of Pramipexole

-

High-purity solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium formate)

Method

-

Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent at a concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

-

LC-HRMS Analysis:

-

Inject the this compound solution into the LC-HRMS system.

-

Perform chromatographic separation to ensure that the this compound peak is free from any co-eluting impurities.

-

Acquire full-scan mass spectra over a relevant m/z range that includes the expected masses of all isotopologues (d0 to d5).

-

-

Data Processing:

-

Extract the ion chromatograms (EICs) for each individual isotopologue (M, M+1, M+2, M+3, M+4, M+5, where M is the monoisotopic mass of unlabeled Pramipexole).

-

Integrate the peak areas for each EIC.

-

Correct the observed peak areas for the natural isotopic abundance of elements (primarily ¹³C) in the Pramipexole molecule. This is a critical step to avoid overestimation of lower-mass isotopologues.

-

Calculate the percentage of relative abundance for each isotopologue.

-

The following diagram illustrates the logical workflow for this experimental protocol.

Logical Framework for Evaluating the Impact of d0 Impurity

The decision to accept a batch of this compound for use in a bioanalytical study hinges on the impact of its d0 impurity on the assay's LLOQ. The following diagram outlines the logical relationship and decision-making process.

Conclusion

The isotopic purity of this compound is not a mere technicality but a fundamental prerequisite for the generation of high-quality, reliable, and defensible bioanalytical data. Researchers and drug development professionals must be diligent in verifying the isotopic composition of their internal standards, ensuring that they meet the stringent requirements set forth by regulatory agencies. By implementing a robust protocol for isotopic purity assessment and adhering to the logical framework for evaluating the impact of impurities, the integrity of mass spectrometry-based bioanalytical assays can be confidently upheld.

References

Solubility Profile of Pramipexole-d5: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of Pramipexole-d5 in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and illustrates the relevant biological signaling pathway.

Core Data: Solubility of Pramipexole and its Analogs

This compound is a deuterated form of Pramipexole, often used as an internal standard in analytical studies. While specific quantitative solubility data for this compound is limited, the solubility of Pramipexole and its common salt form, Pramipexole dihydrochloride monohydrate, serves as a strong proxy, as isotopic substitution is not expected to significantly alter solubility properties.

The following table summarizes the available solubility data for Pramipexole and its related forms in various organic solvents.

| Compound | Solvent | Solubility | Notes |

| This compound | Methanol | Slightly soluble | Quantitative data not specified. |

| Pramipexole | Dimethyl Sulfoxide (DMSO) | 42 mg/mL | Fresh, non-moisture-absorbing DMSO is recommended.[1] |

| Ethanol | 42 mg/mL | ||

| Pramipexole Dihydrochloride | Dimethyl Sulfoxide (DMSO) | 100 mM | |

| Pramipexole Dihydrochloride Monohydrate | Methanol | Freely soluble (> 20 mg/mL)[2] | Soluble.[3][4] |

| Ethanol (96%) | Slightly soluble (~18 mg/mL)[2] | Sparingly or slightly soluble.[3][4] | |

| Methylene Chloride | Practically insoluble[3][4] | ||

| Dichloromethane | Practically insoluble[5] | ||

| (S)-Pramipexole (hydrochloride) | Dimethyl Sulfoxide (DMSO) | Approximately 5 mg/mL[6] | A stock solution can be prepared in DMSO.[6] |

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a compound like this compound in organic solvents. This method is based on the isothermal saturation technique, a common and reliable approach.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The saturated solution is then centrifuged at a high speed to separate the undissolved solid from the supernatant.

-

Sample Extraction and Dilution: A known volume of the clear supernatant is carefully extracted and diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC method.

-

Solubility Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Pramipexole's Mechanism of Action

Pramipexole is a dopamine agonist that primarily targets the D2, D3, and D4 dopamine receptor subtypes. The following diagram illustrates the signaling pathway activated by Pramipexole.

This guide provides a foundational understanding of the solubility characteristics of this compound. For specific applications, it is recommended to perform solubility testing under the exact experimental conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Pramipexole dihydrochloride monohydrate | 191217-81-9 [chemicalbook.com]

- 5. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Understanding the Mass Shift of Pramipexole-d5 in Mass Spectrometry Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for Pramipexole-d5, a deuterated internal standard for the dopamine agonist Pramipexole, in mass spectrometry (MS) analysis. This document outlines the theoretical basis for the mass shift, predicted fragmentation patterns, and detailed experimental protocols for its use in quantitative bioanalysis.

Introduction to Pramipexole and the Role of Deuterated Internal Standards

Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 and D3 dopamine receptors. It is primarily used in the treatment of Parkinson's disease and restless legs syndrome. Accurate quantification of Pramipexole in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This mass difference allows for their differentiation from the endogenous analyte in the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation and ionization, thus correcting for matrix effects and variability in the analytical process.

The Mass Shift of this compound

The observed mass shift in this compound is a direct result of the replacement of five hydrogen atoms with five deuterium atoms. The location of this isotopic labeling is critical in understanding the fragmentation pattern and the resulting mass-to-charge ratios (m/z) of the precursor and product ions.

Based on available chemical information, the deuterium atoms in this compound are located on the N-propyl group, resulting in the chemical name (S)-N6-(propyl-2,2,3,3,3-d5)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.

Predicted Mass Shift and Fragmentation

The addition of five deuterium atoms increases the monoisotopic mass of Pramipexole by approximately 5.03 Da. The protonated molecule ([M+H]+) of Pramipexole has a nominal m/z of 212.1. Therefore, the expected precursor ion for this compound is m/z 217.1.

The fragmentation of Pramipexole in tandem mass spectrometry (MS/MS) typically involves the cleavage of the bond between the tetrahydrobenzothiazole ring and the propylamino group. This results in a characteristic product ion with an m/z of 153.1. Since the deuterium labels are on the propyl group that is lost during this fragmentation, the major product ion for this compound is predicted to be the same as for unlabeled Pramipexole, i.e., m/z 153.1.

The following diagram illustrates the predicted fragmentation pathway for both Pramipexole and this compound.

Quantitative Data Summary

The following table summarizes the expected and reported mass-to-charge ratios for Pramipexole and the predicted values for this compound in positive ion mode mass spectrometry.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |

| Pramipexole | 212.1 | 153.1 | N/A |

| This compound | 217.1 (Predicted) | 153.1 (Predicted) | +5.0 (Precursor) |

Experimental Protocol: LC-MS/MS Analysis of Pramipexole using this compound Internal Standard

This section provides a detailed, consolidated methodology for the quantification of Pramipexole in human plasma using this compound as an internal standard. This protocol is based on methodologies reported in the scientific literature.[1][2]

Materials and Reagents

-

Pramipexole reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Spiking: To 500 µL of human plasma, add the appropriate volume of this compound internal standard working solution. For calibration standards and quality control samples, add the corresponding concentrations of Pramipexole working solutions.

-

Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pramipexole: m/z 212.1 → 153.1

-

This compound: m/z 217.1 → 153.1 (Predicted)

-

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

The following workflow diagram visualizes the experimental protocol.

References

- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Applications of Deuterated Pramipexole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable tool in drug development to modulate pharmacokinetic and metabolic profiles. This technical guide explores the preliminary research applications of deuterated pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. While extensive research exists for the parent compound, pramipexole, the exploration of its deuterated analogues is still in its nascent stages. This document consolidates the available information on deuterated pramipexole, including its synthesis, analytical applications, and the potential for altered pharmacokinetics and therapeutic effects. The guide also details relevant experimental protocols and signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction to Pramipexole and the Rationale for Deuteration

Pramipexole is a potent dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[1][2][3] It is widely prescribed for the management of motor symptoms in Parkinson's disease.[3][4] The therapeutic effects of pramipexole are attributed to its ability to stimulate dopamine receptors in the striatum, compensating for the loss of dopaminergic neurons.[3] Beyond its symptomatic relief, preclinical studies have suggested that pramipexole may also possess neuroprotective properties, potentially by reducing dopamine turnover and oxidative stress.[2][5][6]

The primary motivation for deuterating pharmaceutical compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) isoenzymes.[7][8] This can result in:

-

Altered Pharmacokinetics: A reduced rate of metabolism can lead to a longer half-life, increased plasma exposure (AUC), and potentially a lower peak plasma concentration (Cmax).

-

Improved Metabolic Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of undesirable or active metabolites.

-

Enhanced Safety and Tolerability: A more predictable metabolic profile and lower dosing frequency could lead to an improved safety profile.

For pramipexole, which is primarily excreted unchanged in the urine, the impact of deuteration on its overall elimination might be less pronounced compared to heavily metabolized drugs. However, even minor metabolic pathways could be influenced, and deuteration may offer other benefits, such as use in specific research applications.

Synthesis and Characterization of Deuterated Pramipexole

While specific, detailed protocols for the synthesis of various deuterated pramipexole isotopes are not widely published in commercial literature, the synthesis would likely involve modifications of established methods for creating the parent molecule. Several synthetic routes for pramipexole have been described, often starting from a cyclohexanone derivative.[9][10][11]

A plausible approach for synthesizing deuterated pramipexole, such as pramipexole-d7, would involve the use of deuterated reagents at specific steps of the synthesis. For instance, deuterated n-propanal or n-propylbromide could be used in the propylation step to introduce deuterium atoms onto the propyl group.

General Synthesis Outline (Hypothetical for Deuterated Version):

A common synthetic pathway for pramipexole involves the following key steps, which could be adapted for deuteration:

-

Formation of a protected aminocyclohexanol derivative.

-

Oxidation to the corresponding cyclohexanone.

-

Halogenation (e.g., bromination) at the alpha-position.

-

Reaction with thiourea to form the 2-aminothiazole ring.

-

Deprotection to yield 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

-

Propylation of the 6-amino group using a deuterated propylating agent (e.g., n-propyl-d7-bromide) to introduce the deuterated alkyl chain.

-

Resolution of the racemic mixture to obtain the desired (S)-enantiomer.

Characterization:

The successful synthesis and purification of deuterated pramipexole would be confirmed using a combination of analytical techniques, including:

-

Mass Spectrometry (MS): To confirm the incorporation of the correct number of deuterium atoms by observing the mass shift compared to the non-deuterated standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To determine the precise location of the deuterium atoms on the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Preclinical Research Applications

The primary application of deuterated pramipexole identified in the current literature is its use as an internal standard in analytical methods for quantifying the non-deuterated drug in biological matrices.

Internal Standard for Bioanalytical Assays

Deuterated pramipexole, specifically d3-pramipexole, has been utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest in terms of extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of the measurement.

One study detailed an LC-MS/MS method for the analysis of pramipexole in mouse plasma and tissues, employing d3-pramipexole as the internal standard. This allowed for the accurate determination of pramipexole concentrations in pharmacokinetic and tissue distribution studies.

Potential for Altered Pharmacokinetics and Pharmacodynamics

While no direct comparative preclinical or clinical studies have been published detailing the pharmacokinetic and pharmacodynamic profiles of deuterated pramipexole versus the parent compound, the principles of deuterium isotope effects suggest potential differences.

Pharmacokinetics

The pharmacokinetic profile of non-deuterated pramipexole is well-characterized. It is rapidly absorbed orally with high bioavailability (>90%) and reaches peak plasma concentrations in approximately 1-3 hours.[12][13][14][15][16][17] It is primarily eliminated unchanged via renal excretion.[15][17]

Table 1: Pharmacokinetic Parameters of Non-Deuterated Pramipexole in Humans

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [15] |

| Absolute Bioavailability | >90% | [15] |

| Volume of Distribution (Vd) | ~500 L | [15] |

| Plasma Protein Binding | ~15% | [15] |

| Elimination Half-life (t½) | 8-12 hours | [17] |

| Primary Route of Elimination | Renal excretion (approx. 90% as unchanged drug) | [15] |

Deuteration at sites of metabolism, even minor ones, could potentially slow down these metabolic processes, leading to a longer half-life and increased overall drug exposure. However, given that the primary route of elimination is renal, the overall impact might be modest. Further studies are required to quantify these potential changes.

Pharmacodynamics and Receptor Binding

The pharmacodynamic effects of pramipexole are mediated through its agonist activity at dopamine D2, D3, and D4 receptors.[1][18] It exhibits a higher affinity for the D3 receptor subtype.[1][18][19]

Table 2: In Vitro Receptor Binding Affinities (Ki) of Non-Deuterated Pramipexole

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine D2 | 3.9 | [18] |

| Dopamine D3 | 0.5 | [18] |

| Dopamine D4 | 5.1 |

It is generally considered that deuteration does not significantly alter the intrinsic pharmacological activity of a drug at its target receptor. Therefore, the binding affinities of deuterated pramipexole to dopamine receptors are expected to be similar to those of the non-deuterated compound. However, this would need to be confirmed through in vitro binding assays.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of deuterated pramipexole, based on established protocols for the parent compound.

Synthesis of Pramipexole (General Method)

The following is a generalized protocol based on the Fukuyama alkylation, which could be adapted for deuteration.[20][21]

Materials:

-

(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

-

2-nitrobenzenesulfonamide

-

Deuterated n-propylating agent (e.g., n-propyl-d7-bromide)

-

Solvents (e.g., ethanol, methanol)

-

Bases (e.g., potassium carbonate)

-

Acids (e.g., hydrochloric acid)

Procedure:

-

Protection: The aliphatic primary amine of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is selectively protected with 2-nitrobenzenesulfonamide.

-

Alkylation: The protected intermediate is then mono-alkylated using a deuterated n-propylating agent in the presence of a base.

-

Deprotection: The nitrobenzenesulfonyl protecting group is removed to yield the deuterated pramipexole base.

-

Salt Formation: The base is converted to the desired pharmaceutically acceptable salt, such as the dihydrochloride monohydrate, by treatment with the corresponding acid.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

In Vitro Dopamine Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to dopamine receptors.

Materials:

-

Cell membranes expressing specific human dopamine receptor subtypes (D2, D3, D4)

-

Radioligand (e.g., [³H]spiperone or [³H]pramipexole)

-

Deuterated pramipexole (test compound)

-

Non-deuterated pramipexole (reference compound)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (deuterated pramipexole) or reference compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of radioligand binding), from which the Ki (inhibition constant) can be calculated.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in mice or rats.

Materials:

-

Deuterated pramipexole formulation for administration (e.g., oral gavage, intravenous injection)

-

Non-deuterated pramipexole formulation (for comparison)

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Animals are administered a single dose of either deuterated or non-deuterated pramipexole.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of pramipexole in the plasma samples is quantified using a validated LC-MS/MS method, with a suitable internal standard (e.g., a different deuterated isotope of pramipexole).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Signaling Pathways and Visualizations

Pramipexole exerts its effects primarily through the dopamine signaling pathway. As a D2/D3 receptor agonist, it modulates downstream signaling cascades.

Dopamine Receptor Signaling

D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by an agonist like pramipexole leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream effectors.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.

Future Directions and Conclusion

The preliminary research on deuterated pramipexole has primarily focused on its application as an analytical tool. While this is a valuable application, the therapeutic potential of deuterated pramipexole remains largely unexplored. Future research should focus on:

-

Comparative Pharmacokinetic Studies: Direct, head-to-head preclinical and clinical studies are needed to quantify the differences in the pharmacokinetic profiles of deuterated and non-deuterated pramipexole.

-

Metabolite Profiling: Investigating whether deuteration alters the metabolic pathways of pramipexole and the formation of any minor metabolites.

-

Efficacy and Safety Studies: Preclinical studies in animal models of Parkinson's disease are necessary to determine if a modified pharmacokinetic profile translates to improved efficacy or a better safety margin.

-

Neuroprotection Studies: Comparative studies to evaluate if deuteration enhances the potential neuroprotective effects of pramipexole.

References

- 1. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the use of pramipexole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of pramipexole and its clinical utility in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. mdpi.com [mdpi.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics of a once-daily extended-release formulation of pramipexole in healthy male volunteers: three studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Development of a Physiologically Based Pharmacokinetic Model for Prediction of Pramipexole Pharmacokinetics in Parkinson's Disease Patients With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Steady-state pharmacokinetic properties of pramipexole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A novel scalable synthesis of pramipexole - Lookchem [lookchem.com]

- 21. researchgate.net [researchgate.net]

Physicochemical properties of Pramipexole versus Pramipexole-d5

An In-depth Technical Guide to the Physicochemical Properties of Pramipexole versus Pramipexole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the core physicochemical properties of Pramipexole and its deuterated analog, this compound. The information presented is intended to support research, development, and analytical activities involving these compounds.

Introduction to Pramipexole

Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, and is particularly selective for the D3 receptor subtype.[1] It is primarily indicated for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).[2][3] By stimulating dopamine receptors in the brain, pramipexole mimics the action of endogenous dopamine, thereby alleviating the motor symptoms associated with dopamine deficiency.[4] this compound, a deuterated version of pramipexole, serves as a critical internal standard for the quantification of pramipexole in biological samples via mass spectrometry.[5] Understanding the subtle differences in their physicochemical properties is crucial for accurate analytical method development and interpretation of research data.

Comparative Physicochemical Data

The following tables summarize the key physicochemical properties of Pramipexole and this compound. Deuteration is expected to have a minimal impact on most physicochemical properties other than molecular weight; therefore, much of the experimental data for pramipexole can be considered representative for its deuterated form in the absence of specific experimental values for this compound.

Table 1: General and Physical Properties

| Property | Pramipexole | This compound |

| Chemical Name | (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | (S)-N6-(propyl-2,2,3,3,3-d5)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, dihydrochloride |

| Molecular Formula | C₁₀H₁₇N₃S | C₁₀H₁₂D₅N₃S • 2HCl |

| Molecular Weight | 211.33 g/mol [6] | 289.3 g/mol [5] |

| Physical Description | White to off-white solid powder | Solid[5] |

| Melting Point | 288-290 °C[2][6] | Not available |

Table 2: Solubility and Partition Coefficient

| Property | Pramipexole | This compound |

| Water Solubility | Freely soluble[2][6] | Not available |

| Solubility in other solvents | Insoluble in H₂O; ≥10.57 mg/mL in DMSO; ≥22.75 mg/mL in EtOH[7] | Slightly soluble in Methanol[5] |

| LogP | 1.42[2][6] | Not available |

| pKa | 5.6, 9.5[2][6] | Not available |

Note: Pramipexole is often used as a dihydrochloride monohydrate salt, which is freely soluble in water.[8][9]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following sections describe standard experimental protocols.

Determination of Solubility (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10]

Methodology:

-

An excess amount of the solid compound (pramipexole or this compound) is added to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8).[11][12]

-

The vials are sealed and agitated in a mechanical shaker or rotator at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

-

After agitation, the samples are allowed to stand to permit the sedimentation of the undissolved solid.[10]

-

A sample of the supernatant is carefully removed, filtered (e.g., using a 0.45 µm filter) to remove any remaining solid particles, and diluted as necessary.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.[14][15][16]

Methodology:

-

A specific amount of the active pharmaceutical ingredient (API) is accurately weighed and dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for less soluble compounds.[14]

-

The solution is placed in a temperature-controlled vessel and a calibrated pH electrode is immersed in it.[14]

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[14]

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve.[14] For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.

Mechanism of Action and Signaling Pathway

Pramipexole functions as a dopamine agonist, with a particularly high affinity for D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[4] Activation of these receptors initiates an intracellular signaling cascade that helps to restore the balance in neural circuits affected by dopamine deficiency.[4]

Signaling Cascade:

-

Pramipexole binds to and activates D2/D3 dopamine receptors on the postsynaptic membrane.

-

This activation leads to the inhibition of the enzyme adenylyl cyclase.

-

The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

-

This cascade ultimately modulates downstream effectors, leading to a reduction in neuronal excitability and amelioration of motor symptoms.[4]

Neuroprotective Effects

Beyond its primary role as a dopamine agonist, pramipexole has demonstrated neuroprotective properties in preclinical studies.[17] These effects are thought to be independent of its dopamine receptor agonism and may involve the mitigation of oxidative stress and inhibition of apoptotic pathways.[17][18]

Proposed Neuroprotective Mechanism:

-

Mitochondrial Protection: Pramipexole may help stabilize mitochondrial function.

-

ROS Reduction: It has been shown to reduce the production of mitochondrial reactive oxygen species (ROS).[18]

-

Apoptosis Inhibition: Pramipexole can inhibit the activation of apoptotic pathways, thereby protecting neurons from cell death.[18]

Conclusion

Pramipexole is a well-characterized dopamine agonist with defined physicochemical properties that underpin its therapeutic use. Its deuterated analog, this compound, is an indispensable tool in bioanalytical assays. While their core chemical structures are nearly identical, the difference in isotopic composition necessitates the use of this compound as an internal standard for achieving high accuracy and precision in quantitative studies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals engaged in the research and development of dopaminergic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pramipexole - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pramipexole dihydrochloride monohydrate | 191217-81-9 [chemicalbook.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. scribd.com [scribd.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. researchgate.net [researchgate.net]

- 18. apexbt.com [apexbt.com]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Pramipexole in Human Plasma using LC-MS/MS with Pramipexole-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pramipexole in human plasma. The use of a stable isotope-labeled internal standard, Pramipexole-d5, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of pramipexole.

Introduction

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, which allows for effective correction of matrix-induced ion suppression or enhancement and other sources of variability during sample preparation and analysis.[1] This application note provides a detailed protocol for the determination of pramipexole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Pramipexole dihydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Human plasma (K2-EDTA)

-

Ultrapure water

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent, Thermo Fisher)

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Stock and Working Solutions

-

Pramipexole Stock Solution (1 mg/mL): Dissolve 1 mg of pramipexole dihydrochloride in 1 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Pramipexole Working Solutions: Prepare serial dilutions of the pramipexole stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Protocols

Sample Preparation Protocol

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Protocol

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or a shallow gradient can be optimized |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500 °C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Dwell Time | 150 ms |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Pramipexole | 212.1 | 153.1 | 25 | 50 |

| This compound | 217.1 | 158.1 | 25 | 50 |

Note: The optimal collision energy and declustering potential should be determined for the specific instrument used.

Method Validation Summary

A summary of typical validation parameters for a similar LC-MS/MS method for pramipexole is provided below.

| Parameter | Result |

| Linearity Range | 20 - 4020 pg/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL[3] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% Bias) | ± 15% |

| Inter-day Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by IS |

Visualizations

Caption: Workflow for plasma sample preparation.

Caption: Logical flow of the LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of pramipexole in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput bioanalytical laboratories supporting clinical and preclinical studies. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data integrity.

References

- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Pramipexole-d5 in Pharmacokinetic Studies of Pramipexole Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Pramipexole-d5 as an internal standard in pharmacokinetic (PK) studies of Pramipexole formulations. The protocols are intended for bioanalytical scientists and researchers in the field of drug development and clinical pharmacology.

Introduction

Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[2] To ensure the safety and efficacy of generic formulations and to develop novel drug delivery systems, such as extended-release tablets, it is crucial to conduct pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of Pramipexole.

The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled IS co-elutes with the analyte and experiences similar ionization effects, which corrects for variability during sample preparation and analysis, leading to high accuracy and precision.

Application: Bioequivalence Studies of Pramipexole Formulations

A primary application for the use of this compound is in bioequivalence (BE) studies comparing a test formulation (e.g., a generic drug) to a reference formulation. These studies are essential for the regulatory approval of generic drugs. The key pharmacokinetic parameters evaluated are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Quantitative Data from Bioequivalence Studies

The following tables summarize pharmacokinetic parameters from various studies comparing different formulations of Pramipexole.

Table 1: Pharmacokinetic Parameters of Pramipexole 0.25 mg Immediate-Release Tablets (Test vs. Reference) [3]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| AUC0-t (pg·h/mL) | 2830.0 ± 730.0 | 2970.0 ± 780.0 | 95.89% (90.73%–101.34%) |

| AUC0-∞ (pg·h/mL) | 3010.0 ± 820.0 | 3160.0 ± 880.0 | 95.53% (89.75%–101.68%) |

| Cmax (pg/mL) | 200.0 ± 50.0 | 220.0 ± 60.0 | 92.11% (84.35%–100.58%) |

| t1/2 (h) | 8.82 ± 4.02 | 8.83 ± 3.95 | - |

| tmax (h) | 2.0 (median) | 2.0 (median) | - |

Table 2: Pharmacokinetic Parameters of Pramipexole 0.375 mg Extended-Release Tablets Under Fasted Conditions (Test vs. Reference) [4]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| AUC0-t (hpg/mL) | 8801.95 ± 1966.83 | 8646.37 ± 2600.49 | 101.92% (95.74%–108.51%) |

| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61 | 9082.95 ± 2666.26 | 104.91% (98.24%–112.04%) |

| Cmax (pg/mL) | 409.33 ± 95.93 | 413.77 ± 132.03 | 98.27% (90.47%–106.74%) |

| t1/2 (h) | 11.98 ± 3.91 | 9.85 ± 2.63 | - |

| tmax (h) | 4.50 (median) | 4.50 (median) | - |

Table 3: Pharmacokinetic Parameters of Pramipexole 0.375 mg Extended-Release Tablets Under Fed Conditions (Test vs. Reference) [4]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| AUC0-t (hpg/mL) | 9025.35 ± 1476.70 | 8963.48 ± 1580.62 | 100.95% (97.23%–104.81%) |

| AUC0-∞ (hpg/mL) | 9347.24 ± 1469.11 | 9289.73 ± 1569.19 | 100.86% (97.19%–104.67%) |

| Cmax (pg/mL) | 514.79 ± 77.42 | 526.07 ± 92.92 | 98.31% (92.62%–104.36%) |

| t1/2 (h) | 8.52 ± 1.55 | 8.32 ± 1.45 | - |

| tmax (h) | 5.00 (median) | 5.00 (median) | - |

Experimental Protocols

Bioanalytical Method for Pramipexole in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Pramipexole in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Pramipexole reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

3. Preparation of Stock and Working Solutions

-

Pramipexole Stock Solution (1 mg/mL): Accurately weigh and dissolve Pramipexole in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Pramipexole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 1 ng/mL) in the same diluent.

4. Sample Preparation (Protein Precipitation followed by SPE) [5]

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Transitions (Multiple Reaction Monitoring - MRM):

-

Pramipexole: 212.1 > 153.1[6]

-

This compound: 217.1 > 158.1 (Note: The exact mass transition for this compound may vary depending on the position of the deuterium labels and should be optimized).

-

6. Data Analysis

-

Integrate the peak areas for Pramipexole and this compound.

-

Calculate the peak area ratio (Pramipexole / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Pramipexole in the unknown samples from the calibration curve.

-

Calculate the pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using appropriate software.

Visualizations

Pramipexole Signaling Pathway

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Standard Operating Procedure for the Use of Pramipexole-d5 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure (SOP) for the utilization of Pramipexole-d5 as an internal standard in bioequivalence studies of Pramipexole formulations. This document outlines the regulatory framework, study design considerations, and a comprehensive bioanalytical method protocol.

Introduction

Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1][2][3][4] It is indicated for the treatment of Parkinson's disease and restless legs syndrome.[1][4][5] To ensure that generic formulations of Pramipexole perform equivalently to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are crucial for demonstrating that the generic drug product is interchangeable with the reference product.[6][7]

This compound, a stable isotope-labeled version of Pramipexole, is an ideal internal standard (IS) for quantitative bioanalysis in BE studies. Its physicochemical properties are nearly identical to Pramipexole, ensuring similar behavior during sample preparation and chromatographic analysis, while its mass difference allows for distinct detection by mass spectrometry.

Regulatory Framework and Study Design

Bioequivalence studies must be conducted in accordance with guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12]

2.1. Study Design

A typical bioequivalence study for Pramipexole is a single-center, randomized, open-label, two-period, two-sequence, single-dose, crossover study.[13][14][15] This design minimizes variability and allows for comparison of the test and reference products within the same subjects.[11]

-

Population: Healthy male and female subjects are typically enrolled.[13][16] Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population.

-

Treatments: Subjects receive a single dose of the test formulation and the reference formulation in separate periods, with a washout period in between.[13] Studies are often conducted under both fasting and fed conditions.[13][14][15]

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile.[13][17]

2.2. Pharmacokinetic Parameters